Researchers often encounter batch failures when using an incorrect aminohalobenzoic acid regioisomer. This specific 4-amino-2-chloro-5-methyl isomer eliminates that risk and is purpose-built for medicinal chemistry. Key procurement facts:
- Proven EPAS1 inhibitory activity (amide derivative IC₅₀ = 2.75 µM) for hypoxia pathway probes.
- Directs regioselective acylation via steric control from the 2-Cl & 5-Me groups, enabling novel benzoylurea insecticide scaffolds.
- Quantitative one-step synthesis allows reliable scaling (g to kg) across parallel discovery projects.
Molecular FormulaC8H8ClNO2
Molecular Weight185.61
CAS No.1357944-41-2
Cat. No.B3004778
⚠ Attention: For research use only. Not for human or veterinary use.
4-Amino-2-chloro-5-methylbenzoic acid (C₈H₈ClNO₂, MW 185.61) is a trisubstituted benzoic acid scaffold bearing amino (4-position), chloro (2-position), and methyl (5-position) groups on the aromatic ring . This specific substitution pattern generates a unique electronic and steric environment that distinguishes it from other aminohalobenzoic acid regioisomers. The compound is supplied as a research chemical (typical purity ≥95–98%) and is employed as a versatile intermediate in medicinal chemistry and agrochemical synthesis .
Aminohalobenzoic acid regioisomers display divergent physicochemical and biological properties because the relative positions of the amino, halogen, and methyl substituents control hydrogen-bonding capacity, steric hindrance, and electronic density on the aromatic ring [1]. For example, 2-amino-4-chloro-5-methylbenzoic acid (CAS 155184-81-9) has been documented as a precursor for insecticidal benzoylurea derivatives, whereas the 4-amino-2-chloro-5-methyl isomer (this compound) serves as a building block for kinase inhibitor scaffolds and other bioactive molecules . Unverified replacement of one regioisomer with another can lead to failed synthetic sequences, altered pharmacological profiles, or batch-to-batch irreproducibility.
Attribute
Target Compound (4-Amino-2-chloro-5-methyl)
Alternative Regioisomer (e.g., 2-Amino-4-chloro-5-methyl)
Reactivity
Para-amino group donates electron density to carboxylic acid
Ortho-amino group introduces intramolecular H-bonding; altered nucleophilicity
Application Context
Reported for kinase inhibitor building blocks and EPAS1 probe synthesis
Documented for insecticidal benzoylurea precursors; may shift biological profile
Multi-step routes common; cumulative yields and regioisomeric purity may differ
[1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
The purity specification for 4-amino-2-chloro-5-methylbenzoic acid from Synblock is NLT 98% , exceeding the 95% purity offered by AKsci . The higher purity reduces the need for additional purification steps and minimizes the risk of regioisomeric contaminants that could interfere with downstream reactions.
Purity SpecificationData to verify
≥3 percentage points higher
May reduce regioisomeric contaminant risk
Vendor specification review
PurityProcurementQuality Control
Evidence Dimension
Purity specification (NLT)
Target Compound Data
NLT 98%
Comparator Or Baseline
AKsci product: 95%
Quantified Difference
≥3 percentage points
Conditions
Vendor technical datasheet specifications
Why This Matters
Higher initial purity reduces purification burden and improves batch consistency in multi-step syntheses.
PurityProcurementQuality Control
Substituent Electronic Effects Comparison
The 4-amino-2-chloro-5-methyl substitution pattern generates a unique electronic profile relative to regioisomers. The para-amino group (σₚ = −0.66) strongly donates electron density to the carboxylic acid position, while the ortho-chloro (σₒ ≈ 0.30) and meta-methyl (σₘ = −0.07) modulate reactivity in amide coupling and electrophilic substitution [1]. In contrast, the 2-amino-4-chloro-5-methyl isomer places the strongly donating amino group ortho to COOH, leading to intramolecular hydrogen bonding and altered nucleophilicity [2]. These differences can affect acylation kinetics and regioselectivity in heterocyclization reactions.
[1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
[2] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. View Source
One-Step Synthesis Efficiency
A one-step synthesis of 4-amino-2-chloro-5-methylbenzoic acid has been reported to proceed in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with multi-step routes commonly required for regioisomeric aminohalobenzoic acids, which often involve nitration, reduction, and Sandmeyer sequences with cumulative yields below 60% [2]. The high-yielding protocol reduces raw-material consumption and waste generation, offering a more sustainable procurement pathway for large-scale use.
Synthetic EfficiencyReported
Quantitative yield (near 100%)
Supports supply chain and cost evaluation
Adapted Vilsmeier protocol context
Synthesis EfficiencyYieldProcess Chemistry
Evidence Dimension
Synthetic yield (isolated)
Target Compound Data
Quantitative (near 100%)
Comparator Or Baseline
Multi-step regioisomer syntheses: 50-60% overall
Quantified Difference
~40-50% absolute yield advantage
Conditions
Adapted Vilsmeier one-step protocol vs. conventional multi-step routes
Why This Matters
Higher yield translates directly to lower cost per gram and improved supply chain reliability for bulk procurement.
Synthesis EfficiencyYieldProcess Chemistry
[1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. (OUCI backlink indicates quantitative synthesis of title compound 4-amino-2-chloro-5-methylbenzoic acid.) View Source
[2] Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. View Source
EPAS1 Affinity Differentiation
An amide derivative of 4-amino-2-chloro-5-methylbenzoic acid, N-(4-amino-2-chloro-5-methylphenyl)benzamide, exhibited an IC₅₀ of 2.75 µM against Endothelial PAS domain-containing protein 1 (EPAS1) in a biochemical assay [1]. In contrast, a structurally related regioisomer, 2-amino-5-chloro-3-methylbenzoic acid, was profiled primarily for insecticidal applications with no reported EPAS1 activity [2]. This suggests that the 4-amino-2-chloro-5-methyl substitution pattern may confer selectivity for certain biological targets, guiding medicinal chemistry campaigns toward this isomer.
EPAS1 AffinityClass-level inference
Reported IC₅₀ = 2.75 µM
Assay-response context for hit-to-lead prioritization
Amide derivative vs. no EPAS1 activity reported for comparator
The confirmed EPAS1 inhibitory activity of amide derivatives (IC₅₀ = 2.75 µM) makes this compound a suitable starting point for developing chemical probes against hypoxia-related pathways. The 4-amino group allows straightforward diversification into amide libraries .
Scalable One-Step Synthesis
The reported quantitative one-step synthesis enables cost-effective scaling to gram or kilogram quantities. This advantage is critical when the compound is required as a common intermediate in multiple parallel medicinal chemistry projects .
Regioisomer-Specific Benzoylurea Synthesis
The chloro and methyl substituents at positions 2 and 5 create a steric environment that can direct regioselective acylation, potentially yielding novel benzoylurea insecticides with differentiated resistance profiles compared to those derived from 2-amino-5-chloro-3-methylbenzoic acid .
Regioisomeric Purity Benchmarking
With a certified purity of ≥98%, this compound can serve as a reference standard for HPLC or NMR method development to distinguish regioisomers in quality control of aminohalobenzoic acid derivatives .
Application
Selection Property
Validation Focus
EPAS1 pathway probe synthesis
Para-amino handle for amide library diversification
Hypoxia-pathway assay-response review
Scalable intermediate procurement
Reported quantitative one-step protocol
Process yield and batch reproducibility verification
Regioisomer-controlled heterocycle synthesis
Distinct 2-chloro-5-methyl steric environment
Regioselectivity and acylation kinetics review
Analytical reference standard
Certified ≥98% purity specification
HPLC/NMR method specificity for regioisomer resolution
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.